molecular formula C15H12N2O4 B2410607 14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one CAS No. 866020-36-2

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one

Cat. No.: B2410607
CAS No.: 866020-36-2
M. Wt: 284.271
InChI Key: YEGSPVARVMRMAU-UHFFFAOYSA-N
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Description

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one is a complex organic compound that belongs to the benzoxazole derivatives family. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Scientific Research Applications

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of 2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one are currently under investigation. As a derivative of benzoxazole , it is expected to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, and anticancer effects .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one are yet to be fully identified. Given its structural similarity to benzoxazole derivatives, it may influence a variety of pathways related to antibacterial, antifungal, and anticancer activities .

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . Therefore, it is plausible that 2-Methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one typically involves multi-step organic reactions. The initial step often includes the formation of a benzoxazole core, followed by nitration and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

14-methyl-5-nitro-2-oxa-11-azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,13,15-hexaen-10-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzoxazole core .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-9-5-6-14-12(7-9)16-15(18)10-3-2-4-13(17(19)20)11(10)8-21-14/h2-7H,8H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGSPVARVMRMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC3=C(C=CC=C3[N+](=O)[O-])C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320041
Record name 2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866020-36-2
Record name 2-methyl-7-nitro-6,12-dihydrobenzo[c][1,6]benzoxazocin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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